N-benzhydryl-1-cycloheptyltriazole-4-carboxamide
Description
N-benzhydryl-1-cycloheptyltriazole-4-carboxamide: is an organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane group . The compound also features a triazole ring, a five-membered ring containing three nitrogen atoms, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine.
Properties
IUPAC Name |
N-benzhydryl-1-cycloheptyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c28-23(21-17-27(26-25-21)20-15-9-1-2-10-16-20)24-22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,17,20,22H,1-2,9-10,15-16H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGDGDANDICUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C=C(N=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzhydryl-1-cycloheptyltriazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the benzhydryl and cycloheptyl groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
N-benzhydryl-1-cycloheptyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzhydryl-1-cycloheptyltriazole-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzhydryl-1-cycloheptyltriazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The triazole ring and benzhydryl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
N-benzhydryl-1-cycloheptyltriazole-4-carboxamide can be compared with other similar compounds, such as:
N-benzhydryl benzamide: This compound also contains a benzhydryl group but lacks the triazole ring and cycloheptyl group.
N, N-diphenethyl benzamide: Similar to N-benzhydryl benzamide but with additional phenethyl groups.
N, N-dihexyl benzamide: Contains hexyl groups instead of phenethyl groups.
The uniqueness of this compound lies in its combination of the benzhydryl group, triazole ring, and cycloheptyl group, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
